molecular formula C10H7F2NO2 B594249 2-(Difluoromethoxy)quinolin-6-ol CAS No. 1261745-73-6

2-(Difluoromethoxy)quinolin-6-ol

Cat. No.: B594249
CAS No.: 1261745-73-6
M. Wt: 211.168
InChI Key: QMROPQCQPJHIHN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)quinolin-6-ol is a synthetic compound belonging to the quinoline family. It has garnered interest due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H7F2NO2, and it has a molecular weight of 211.16 g/mol .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as a kinase inhibitor, making it valuable in biological studies.

    Medicine: It is being explored for its therapeutic potential, particularly in drug development for treating various diseases.

    Industry: The compound’s unique properties make it suitable for use in industrial processes, including the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-hydroxyquinoline with difluoromethyl ether under specific conditions to yield the desired compound . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)quinolin-6-ol may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . This process often includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-6-one derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)quinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

2-(Difluoromethoxy)quinolin-6-ol can be compared with other quinoline derivatives, such as:

    Quinolin-6-ol: Lacks the difluoromethoxy group, resulting in different chemical properties and biological activities.

    2-Methoxyquinolin-6-ol:

The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can enhance its effectiveness in certain applications .

Properties

IUPAC Name

2-(difluoromethoxy)quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMROPQCQPJHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744615
Record name 2-(Difluoromethoxy)quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261745-73-6
Record name 2-(Difluoromethoxy)quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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